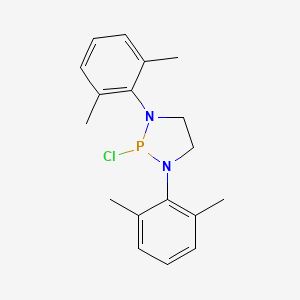

2-Chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

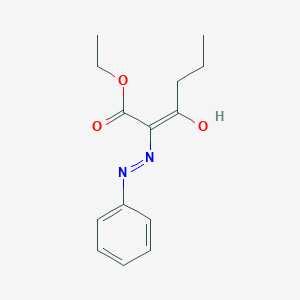

2-Chloro-1,3-bis(2,6-diméthylphényl)-1,3,2-diazaphospholidine est un composé chimique appartenant à la classe des diazaphospholidines. Ces composés sont caractérisés par un atome de phosphore lié à deux atomes d'azote dans une structure cyclique à cinq chaînons. La présence du groupe chloro et des groupes diméthylphényl confère à ce composé des propriétés chimiques uniques, ce qui le rend précieux dans diverses réactions et applications chimiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 2-chloro-1,3-bis(2,6-diméthylphényl)-1,3,2-diazaphospholidine implique généralement la réaction de la 2,6-diméthylphénylamine avec le trichlorure de phosphore en présence d'une base telle que la triéthylamine. La réaction se déroule via la formation d'un intermédiaire, qui se cyclise ensuite pour former le cycle diazaphospholidine. Les conditions réactionnelles comprennent souvent une atmosphère inerte, comme l'azote ou l'argon, et des températures allant de 0 °C à la température ambiante.

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont employées pour obtenir le composé à une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions : 2-Chloro-1,3-bis(2,6-diméthylphényl)-1,3,2-diazaphospholidine subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, pour former de nouveaux dérivés.

Réactions d'oxydation : L'atome de phosphore peut être oxydé pour former des oxydes de phosphine ou des phosphonates.

Réactions de coordination : Le composé peut agir comme un ligand, se coordonnant avec des métaux de transition pour former des complexes métalliques.

Réactifs et conditions courants :

Réactions de substitution : Réactifs tels que l'hydrure de sodium ou le tert-butylate de potassium dans des solvants tels que le tétrahydrofurane ou le diméthylformamide.

Réactions d'oxydation : Agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réactions de coordination : Sels de métaux de transition tels que le chlorure de palladium ou le chlorure de platine dans des solvants tels que le dichlorométhane ou l'acétonitrile.

Principaux produits formés :

Réactions de substitution : Nouveaux dérivés de diazaphospholidine avec différents substituants.

Réactions d'oxydation : Oxydes de phosphine ou phosphonates.

Réactions de coordination : Complexes métalliques possédant des propriétés catalytiques ou électroniques potentielles.

4. Applications de la recherche scientifique

2-Chloro-1,3-bis(2,6-diméthylphényl)-1,3,2-diazaphospholidine a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques ayant des propriétés catalytiques uniques.

Biologie : Étudié pour son potentiel en tant que molécule biologiquement active ayant des propriétés antimicrobiennes ou anticancéreuses.

Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.

Industrie : Utilisé dans la synthèse de matériaux avancés, tels que des polymères ou des composants électroniques, en raison de ses propriétés chimiques uniques.

5. Mécanisme d'action

Le mécanisme d'action de la 2-chloro-1,3-bis(2,6-diméthylphényl)-1,3,2-diazaphospholidine implique sa capacité à interagir avec diverses cibles moléculaires. L'atome de phosphore peut former des liaisons avec des métaux de transition, facilitant les réactions catalytiques. De plus, la structure du composé lui permet d'interagir avec des molécules biologiques, perturbant potentiellement les processus cellulaires ou inhibant l'activité enzymatique. Les voies exactes et les cibles moléculaires dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.

Composés similaires :

- Chlorure de 1,3-bis(2,6-diisopropylphényl)imidazolium

- Chlorure de 1,3-bis(2,4,6-triméthylphényl)imidazolium

- Tétrafluoroborate de 1,3-bis(2,6-diisopropylphényl)-4,5-dihydroimidazolium

Comparaison : 2-Chloro-1,3-bis(2,6-diméthylphényl)-1,3,2-diazaphospholidine est unique en raison de la présence du groupe chloro et de l'arrangement spécifique des groupes diméthylphényl. Cette structure confère une réactivité et des propriétés de coordination distinctes par rapport aux composés similaires. Par exemple, le groupe chloro permet des réactions de substitution qui ne sont pas possibles avec d'autres diazaphospholidines. De plus, les effets stériques et électroniques spécifiques des groupes diméthylphényl influencent le comportement du composé en chimie de coordination et en catalyse.

Applications De Recherche Scientifique

2-Chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique catalytic properties.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the synthesis of advanced materials, such as polymers or electronic components, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 2-Chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine involves its ability to interact with various molecular targets. The phosphorus atom can form bonds with transition metals, facilitating catalytic reactions. Additionally, the compound’s structure allows it to interact with biological molecules, potentially disrupting cellular processes or inhibiting enzyme activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride

- 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate

Comparison: 2-Chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine is unique due to the presence of the chloro group and the specific arrangement of the dimethylphenyl groups. This structure imparts distinct reactivity and coordination properties compared to similar compounds. For example, the chloro group allows for substitution reactions that are not possible with other diazaphospholidines. Additionally, the specific steric and electronic effects of the dimethylphenyl groups influence the compound’s behavior in coordination chemistry and catalysis.

Propriétés

Numéro CAS |

674783-84-7 |

|---|---|

Formule moléculaire |

C18H22ClN2P |

Poids moléculaire |

332.8 g/mol |

Nom IUPAC |

2-chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine |

InChI |

InChI=1S/C18H22ClN2P/c1-13-7-5-8-14(2)17(13)20-11-12-21(22(20)19)18-15(3)9-6-10-16(18)4/h5-10H,11-12H2,1-4H3 |

Clé InChI |

UTOAHPYPEKGZHH-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=CC=C1)C)N2CCN(P2Cl)C3=C(C=CC=C3C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol](/img/structure/B12550035.png)

![N,N'-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide](/img/structure/B12550054.png)

![Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-](/img/structure/B12550080.png)

![Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis-](/img/structure/B12550086.png)